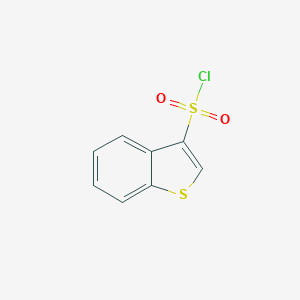

1-Benzothiophene-3-sulfonyl chloride

Description

Historical Context and Evolution of Benzothiophene (B83047) Sulfonyl Chlorides in Chemical Literature

The exploration of benzothiophene chemistry has its roots in the broader investigation of sulfur-containing heterocycles, which gained momentum in the early 20th century. Initially, research focused on the isolation and characterization of benzothiophene itself, a natural constituent of petroleum-related deposits like lignite (B1179625) tar. The development of synthetic methodologies to access the benzothiophene core structure paved the way for the introduction of various functional groups, including the sulfonyl chloride moiety.

Early synthetic routes to sulfonyl chlorides, in general, involved the chlorosulfonation of aromatic compounds. However, the specific application of these methods to the benzothiophene scaffold, and particularly the regioselective synthesis of the 3-sulfonyl chloride isomer, presented unique challenges. The evolution of synthetic organic chemistry, with the advent of more sophisticated reagents and catalytic systems, has enabled more controlled and efficient preparations of 1-benzothiophene-3-sulfonyl chloride. This has, in turn, facilitated its wider availability and application in research.

Significance of the Benzothiophene Scaffold in Contemporary Organic Chemistry

The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science. nih.govresearchgate.net Its rigid, planar geometry and electron-rich nature make it an ideal framework for the design of molecules with specific biological activities or electronic properties. researchgate.net The sulfur atom in the thiophene (B33073) ring can participate in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition at biological targets. nih.gov

Benzothiophene derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.govrsc.orgijpsjournal.com This wide range of biological effects has spurred significant interest in the synthesis of novel benzothiophene-containing compounds for drug discovery programs. nih.gov Furthermore, the unique electronic properties of the benzothiophene ring system have led to its incorporation into organic semiconductors and other advanced materials.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The high reactivity of the sulfonyl chloride group allows for its facile conversion into a variety of other functional groups, most notably sulfonamides.

The primary research trajectory for this compound is its use as a precursor for the synthesis of novel benzothiophene-3-sulfonamide derivatives. These sulfonamides are of significant interest due to their potential as therapeutic agents. By reacting this compound with a diverse range of primary and secondary amines, researchers can generate large libraries of compounds for biological screening. For instance, a series of novel 3-sulfamoylbenzo[b]thiophene-4-carboxamide molecules were synthesized and showed promising anti-proliferative activity against various cancer cell lines. ingentaconnect.com

Another key research area is the exploration of the structure-activity relationships (SAR) of these synthesized benzothiophene sulfonamides. By systematically modifying the substituents on the sulfonamide nitrogen and the benzothiophene core, chemists can probe the molecular features required for optimal biological activity. This iterative process of synthesis and biological evaluation is a cornerstone of modern drug discovery.

Below is a table summarizing some of the key research findings related to the application of this compound:

| Application Area | Research Focus | Key Findings |

| Medicinal Chemistry | Synthesis of novel sulfonamides for anticancer activity. | Synthesized 3-sulfamoylbenzo[b]thiophene-4-carboxamides exhibited moderate to good anticancer activity against A549, HeLa, MCF-7, and Du-145 cell lines. ingentaconnect.com |

| Organic Synthesis | Development of synthetic methodologies utilizing the reactivity of the sulfonyl chloride group. | The sulfonyl chloride group serves as a versatile handle for the introduction of various functionalities onto the benzothiophene scaffold. |

| Drug Discovery | Exploration of benzothiophene sulfonamides as potential therapeutic agents for various diseases. | The benzothiophene scaffold is recognized as a privileged structure in drug discovery due to its wide range of biological activities. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYRQMZTUXFUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380000 | |

| Record name | 1-benzothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18494-87-6 | |

| Record name | Benzo[b]thiophene-3-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18494-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzothiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 1 Benzothiophene 3 Sulfonyl Chloride

Established Synthetic Pathways to 1-Benzothiophene-3-sulfonyl chloride

Traditional methods for the synthesis of sulfonyl chlorides, including this compound, have been well-documented. These pathways often involve oxidative chlorination of sulfur-containing precursors or diazotization followed by chlorosulfonylation.

Oxidative Chlorination Approaches

Oxidative chlorination is a common and direct method for converting thiols and their derivatives into the corresponding sulfonyl chlorides. organic-chemistry.org This approach involves the simultaneous oxidation of the sulfur atom and chlorination.

Key Findings:

A prevalent method involves the oxidative chlorination of sulfur compounds like thiols, disulfides, and thioacetates using aqueous chlorine. researchgate.net

Reagents such as hydrogen peroxide in the presence of zirconium tetrachloride can efficiently convert thiols and disulfides to sulfonyl chlorides under mild conditions with short reaction times. organic-chemistry.org

A combination of a nitrate salt and chlorotrimethylsilane also serves as an effective reagent for the direct oxidative chlorination of thiols and disulfides, yielding sulfonyl chlorides in high purity. organic-chemistry.org

Table 1: Comparison of Oxidative Chlorination Reagents

| Reagent System | Substrate | Key Advantages |

|---|---|---|

| Aqueous Chlorine | Thiols, Disulfides | Direct, established method |

| H2O2 / ZrCl4 | Thiols, Disulfides | High yields, short reaction times, mild conditions |

| Nitrate Salt / TMSCl | Thiols, Disulfides | Mild, efficient, high purity of products |

| N-Chlorosuccinimide (NCS) / HCl | Thiol derivatives | Safe, good yields, easy byproduct removal |

Sandmeyer-Type Chlorosulfonylation

The Sandmeyer reaction provides a versatile method for the synthesis of aryl halides and related compounds from aryl diazonium salts. wikipedia.org A variation of this reaction can be employed for the synthesis of sulfonyl chlorides. This typically involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source. nih.govorganic-chemistry.org

Key Findings:

A novel Sandmeyer-type synthesis utilizes anilines and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable sulfur dioxide surrogate. nih.govorganic-chemistry.org

This method proceeds in the presence of hydrochloric acid and a copper catalyst, allowing for the isolation of the sulfonyl chloride or its direct conversion to a sulfonamide. nih.govorganic-chemistry.org

The reaction is noted for its mild conditions and inherent safety, as the highly energetic diazonium intermediate is generated in situ without accumulation. nih.gov

Table 2: Key Features of Sandmeyer-Type Chlorosulfonylation

| Feature | Description |

|---|---|

| Starting Material | (Hetero)aromatic amines |

| SO2 Source | DABSO (stable surrogate) |

| Catalyst | Copper(II) chloride |

| Key Advantage | In situ generation of diazonium salt, enhancing safety |

Alternative Chlorinating Reagents and Conditions

Beyond traditional chlorine gas, a variety of alternative chlorinating agents have been developed to offer milder, safer, and more selective conditions for the synthesis of sulfonyl chlorides.

Key Findings:

N-Chlorosuccinimide (NCS) in combination with dilute hydrochloric acid provides a smooth and controlled oxidation of various thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.orgorganic-chemistry.org

The use of NCS is considered a practical and safe alternative to hazardous reagents like chlorine gas, with the added benefit of easy removal of the succinimide byproduct. organic-chemistry.org

Other reagents like sulfuryl chloride, phosphorus pentachloride, and phosphorus oxychloride are also employed for the conversion of sulfonic acids to sulfonyl chlorides. researchgate.netgoogle.com

A "one-pot" protocol for the conversion of thiols into sulfonamides involves the in-situ formation of the sulfonyl chloride using NCS, followed by reaction with an amine. researchgate.netorganic-chemistry.org

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of sulfonyl chlorides, including the use of transition metal catalysts and greener protocols.

Transition Metal-Catalyzed Syntheses of Sulfonyl Chlorides

Transition metal catalysis offers powerful tools for the formation of carbon-sulfur bonds and the synthesis of sulfur-containing compounds.

Key Findings:

Palladium-catalyzed reactions have been described for the desulfurative C-arylation of C-H bonds with arene sulfonyl chlorides, indicating the reactivity of the sulfonyl chloride group in such coupling reactions. rsc.org

While direct palladium-catalyzed synthesis of this compound is not extensively detailed, palladium catalysts are widely used in the synthesis of the benzothiophene (B83047) core structure itself. organic-chemistry.org

Copper-catalyzed multicomponent reactions are effective for synthesizing N-sulfonyl amidines from sulfonyl azides, showcasing copper's role in activating sulfonyl compounds. nih.gov

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of sulfonyl chlorides to minimize hazardous waste and improve safety and efficiency. mdpi.com

Key Findings:

A method utilizing S-alkylisothiourea salts and NCS for chlorosulfonation is presented as a convenient and environmentally friendly route to sulfonyl chlorides. organic-chemistry.orggoogle.com This method avoids toxic and odorous starting materials. organic-chemistry.orggoogle.com

The byproduct of this reaction, succinimide, can be recycled back into NCS, making the process more sustainable. organic-chemistry.org

The use of water as a solvent and sodium carbonate as a base in the synthesis of sulfonamides from sulfonyl chlorides is highlighted as a green approach. mdpi.com

An environmentally benign, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium nitrate and an aqueous solution of HCl with oxygen as the terminal oxidant. researchgate.net

Table 3: Environmentally Benign Synthetic Strategies

| Approach | Reagents/Conditions | Key Advantages |

|---|---|---|

| NCS Chlorosulfonation | S-Alkylisothiourea salts, NCS | Odorless starting materials, recyclable byproduct |

| Aqueous Synthesis | Water as solvent, Na2CO3 as base | Green solvent, simple workup |

| Metal-Free Oxidation | NH4NO3, aq. HCl, O2 | Avoids heavy metal catalysts |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The primary route for the synthesis of this compound involves the chlorosulfonation of benzo[b]thiophene. The optimization of this reaction is critical to maximize the yield of the desired product while minimizing the formation of isomers and other impurities. Key parameters that have been investigated include reaction temperature, the choice of solvent, and the molar ratio of reactants.

Research into the synthesis of analogous aryl sulfonyl chlorides has demonstrated the effectiveness of a Design of Experiments (DOE) approach to systematically optimize reaction conditions. This statistical methodology allows for the simultaneous investigation of multiple variables to identify the most critical factors influencing yield and purity. For the chlorosulfonation of aromatic compounds, critical parameters typically include temperature, the equivalents of the chlorosulfonating agent (e.g., chlorosulfonic acid), and the reaction time.

While specific comprehensive studies on the optimization of this compound synthesis are not extensively detailed in publicly available literature, general principles from similar transformations can be applied. For instance, in the synthesis of other aryl sulfonyl chlorides, increasing the equivalents of chlorosulfonic acid has been shown to improve the isolated yield from approximately 67.3% to 87.7%. mdpi.com The reaction temperature is another crucial factor, with lower temperatures often favored to control the exothermic nature of the reaction and improve selectivity, while higher temperatures may be required to drive the reaction to completion.

Table 1: Illustrative Parameters for Optimization of Aryl Sulfonyl Chloride Synthesis

| Parameter | Range Investigated | Observation |

| Temperature | -10°C to 60°C | Lower temperatures can enhance selectivity, while higher temperatures may increase reaction rate. |

| Equivalents of Chlorosulfonic Acid | 2 to 10 equivalents | Increasing equivalents can lead to higher conversion and yield. |

| Reaction Time | 1 to 12 hours | Sufficient time is required for reaction completion, but prolonged times can lead to side product formation. |

| Solvent | Chloroform, Dichloromethane (B109758) | The choice of an inert solvent can influence reaction rate and product isolation. |

This table is illustrative and based on general principles of chlorosulfonation reactions. Specific optimal conditions for this compound would require dedicated experimental investigation.

Scalable Synthesis and Industrial Relevance

The industrial production of this compound necessitates a synthetic route that is not only high-yielding but also safe, cost-effective, and scalable. The transition from laboratory-scale synthesis to large-scale manufacturing presents several challenges, including heat management of the highly exothermic chlorosulfonation reaction and the handling of corrosive reagents.

To address these challenges, modern chemical manufacturing is increasingly adopting continuous flow chemistry. This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. A continuous manufacturing process for aryl sulfonyl chlorides has been developed, employing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.com This system allows for the production of multi-hundred-gram quantities of the desired product. mdpi.com

The implementation of process automation within a continuous flow setup further enhances reliability and spacetime yield. mdpi.com For instance, the spacetime yield for a continuous process for an aryl sulfonyl chloride was reported to be significantly higher than that of an optimized batch process. mdpi.com

The primary industrial relevance of this compound lies in its role as a versatile building block in the pharmaceutical industry. chemicalbook.com It serves as a precursor for the synthesis of a variety of more complex molecules with potential therapeutic applications. The sulfonyl chloride functional group is highly reactive and can be readily converted into sulfonamides, sulfonates, and other sulfur-containing moieties, which are common pharmacophores in drug discovery.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Gram to Kilogram | Multi-hundred-gram to Ton |

| Safety | Challenges with exotherm control on a large scale. | Enhanced safety due to smaller reaction volumes and better heat dissipation. |

| Efficiency | Lower spacetime yield. | Significantly higher spacetime yield. mdpi.com |

| Consistency | Potential for batch-to-batch variability. | High consistency and product quality due to steady-state operation. |

| Scalability | Scale-up can be complex and require significant process redesign. | More straightforward scale-up by extending operation time or using larger reactors. |

The development of robust and scalable synthetic methodologies for this compound is crucial for ensuring a reliable supply of this important pharmaceutical intermediate, thereby supporting the discovery and production of new medicines.

Mechanistic Investigations of Reactions Involving 1 Benzothiophene 3 Sulfonyl Chloride

Fundamental Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (–SO₂Cl) is characterized by a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue. wikipedia.org This arrangement makes sulfonyl chlorides highly reactive species, widely utilized in organic synthesis. fiveable.memagtech.com.cn The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic. fiveable.mepearson.com

The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. fiveable.me These reactions are crucial for the synthesis of sulfonamides and sulfonate esters. wikipedia.orgsigmaaldrich.com The mechanism of this substitution can vary, but it often proceeds through a bimolecular nucleophilic substitution (Sₙ2-S) pathway. nih.govnih.gov In this mechanism, the incoming nucleophile attacks the electrophilic sulfur atom, leading to a transition state and subsequent displacement of the chloride leaving group. nih.gov

The general mechanism can be described as follows:

Step 1: Nucleophilic Attack. A nucleophile (Nu⁻) attacks the electron-deficient sulfur atom of the sulfonyl chloride.

Step 2: Transition State. A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride) are in apical positions. mdpi.com

Step 3: Leaving Group Departure. The chloride ion is expelled, resulting in the formation of the substituted product.

Studies on arenesulfonyl chlorides have shown that the reaction kinetics are typically second-order, consistent with an Sₙ2 mechanism. nih.govmdpi.com The reactivity can be influenced by substituents on the aromatic ring; electron-withdrawing groups tend to increase the reaction rate by making the sulfur atom more electrophilic. nih.gov In some cases, particularly with stronger nucleophiles or different solvents, an addition-elimination mechanism involving a transient pentacoordinate sulfur intermediate may occur. nih.govnih.gov

The sulfur atom in 1-benzothiophene-3-sulfonyl chloride is a potent electrophile. pearson.com This electrophilicity is a consequence of several factors:

Inductive Effect: The two oxygen atoms and the chlorine atom are highly electronegative and pull electron density away from the central sulfur atom through inductive effects. fiveable.mepearson.com

Resonance: Resonance structures can be drawn where the sulfur atom bears a partial positive charge, further enhancing its electron-deficient character. pearson.com

Good Leaving Group: The chloride ion is an excellent leaving group, which facilitates nucleophilic attack at the sulfur center. fiveable.me

This pronounced electrophilic character is the driving force for its reactions with a wide array of nucleophiles, including amines, alcohols, and water. wikipedia.orgfiveable.me

Reaction Mechanisms in Derivatization Processes

The electrophilic nature of this compound allows for its use in various derivatization reactions, leading to a diverse range of sulfur-containing compounds.

The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone method for the synthesis of sulfonamides. sigmaaldrich.comrsc.org This reaction is a classic example of nucleophilic substitution at the sulfonyl sulfur.

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. wikipedia.org

Proton Transfer: A proton is typically removed from the nitrogen atom, often by another molecule of the amine or a different base present in the reaction mixture, to neutralize the intermediate.

Chloride Elimination: The chloride ion is eliminated as a leaving group, yielding the stable sulfonamide product and hydrochloric acid, which is neutralized by the base. wikipedia.orgnih.gov

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to quench the HCl byproduct. nih.gov Kinetic studies and theoretical calculations support a one-step, Sₙ2-type mechanism for this sulfonyl transfer reaction. nih.gov

| Reactant 1 | Reactant 2 | Product | Mechanism | Key Features |

| This compound | Primary/Secondary Amine | 1-Benzothiophene-3-sulfonamide | Nucleophilic Substitution (Sₙ2-type) | Formation of a stable S-N bond; requires a base to neutralize HCl byproduct. wikipedia.orgnih.gov |

This compound and its derivatives can participate in cyclization reactions to form more complex heterocyclic systems. The mechanisms often involve either electrophilic or radical pathways.

An important route to substituted benzothiophenes involves the electrophilic cyclization of precursors like o-alkynyl thioanisoles. nih.govorganic-chemistry.org While not directly starting from the sulfonyl chloride, the resulting benzothiophene (B83047) core can be functionalized to include it. For instance, an electrochemical method for synthesizing C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates proceeds via a tandem radical addition-cyclization pathway. organic-chemistry.org

The proposed mechanism for such a radical cyclization is:

Radical Generation: A sulfonyl radical is generated from a precursor (e.g., sodium sulfinate via oxidation). organic-chemistry.org

Radical Addition: The sulfonyl radical adds to the alkyne moiety of the 2-alkynylthioanisole.

Intramolecular Cyclization: The resulting vinyl radical undergoes an intramolecular cyclization onto the aromatic ring.

Aromatization: The intermediate radical is then oxidized and rearomatizes to form the stable C-3-sulfonated benzothiophene product. organic-chemistry.org

Another approach involves an interrupted Pummerer reaction followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization sequence to deliver benzothiophene products from non-prefunctionalized starting materials. researchgate.net

| Starting Material(s) | Reaction Type | Intermediate(s) | Product | Mechanistic Pathway |

| 2-Alkynylthioanisoles + Sodium Sulfinates | Electrochemical Tandem Reaction | Sulfonyl radical, Vinyl radical | C-3-Sulfonated Benzothiophenes | Radical Addition-Cyclization organic-chemistry.org |

| Arenes + Sulfoxides | Pummerer/ wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | Thionium ion, Ylide | Benzothiophenes | Pericyclic/Ionic Cascade researchgate.net |

Beyond cyclizations, sulfonyl chlorides are effective precursors for sulfonyl radicals (RSO₂•) under various conditions, such as exposure to visible light with a photocatalyst. acs.orgrsc.orgresearchgate.net These radicals are valuable intermediates for forming C-S bonds.

The generation and reaction of sulfonyl radicals from sulfonyl chlorides typically follow this mechanistic sequence:

Radical Initiation: Under visible light irradiation, a photocatalyst is excited. This excited-state catalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride, leading to its reductive cleavage and the formation of a sulfonyl radical and a chloride anion. acs.orgrsc.org

Radical Propagation: The newly formed sulfonyl radical can then add to an unsaturated bond, such as an alkene or alkyne. acs.orgacs.org

Termination/Product Formation: The resulting radical intermediate can then be further transformed, for example, by elimination of another radical (in an addition-elimination reaction) or by coupling with another radical species to form the final product. acs.org

This pathway has been successfully applied to synthesize allylic sulfones from sulfonyl chlorides and allyl bromides under mild, visible-light-induced conditions without external oxidants or reductants. acs.org

Ionic Reaction Pathways

The reactions of this compound are predominantly governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This renders it susceptible to attack by a wide array of nucleophiles, leading to substitution of the chloride ion. Mechanistic studies of analogous arylsulfonyl chlorides suggest that these transformations primarily proceed through ionic pathways, which can be broadly categorized as either a concerted bimolecular nucleophilic substitution (SN2-like) at the sulfur atom or a stepwise addition-elimination mechanism. mdpi.comnih.gov

In the concerted SN2-like mechanism, the incoming nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. This pathway involves a single transition state where the nucleophile is forming a bond to sulfur while the sulfur-chlorine bond is breaking.

Alternatively, the addition-elimination mechanism involves the initial formation of a transient, pentacoordinate sulfurane intermediate. This intermediate is typically a trigonal bipyramidal species. The subsequent step involves the expulsion of the chloride ion to yield the final product. The viability of this pathway is influenced by the nature of the nucleophile and the solvent polarity. While direct mechanistic studies on this compound are not extensively detailed in the available literature, the general principles derived from studies on other arenesulfonyl chlorides are considered applicable. nih.gov

The reaction with amines to form sulfonamides is a classic example of nucleophilic substitution at the sulfonyl center. The general mechanism for the reaction of an arenesulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine, is illustrative of these ionic pathways.

| Step | Description | Reactants | Intermediates | Products |

| 1 | Nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. | This compound, Amine (R-NH₂) | Pentacoordinate sulfurane-like transition state or intermediate | Intermediate adduct |

| 2 | Elimination of the chloride ion. | Intermediate adduct | - | Protonated sulfonamide, Chloride ion |

| 3 | Deprotonation by a base. | Protonated sulfonamide, Base (e.g., Pyridine) | - | N-substituted-1-benzothiophene-3-sulfonamide, Protonated base |

Stereochemical and Regiochemical Control in this compound Transformations

The stereochemical and regiochemical outcomes of reactions involving this compound are of significant interest in synthetic chemistry, particularly when the substrate or the nucleophile possesses multiple reactive sites or stereocenters.

Stereochemical Control:

When this compound reacts with a chiral nucleophile, the potential for stereochemical induction arises. For instance, in reactions with chiral amines or alcohols, the formation of diastereomeric products is possible. The stereochemical course of nucleophilic substitution at a tetracoordinate sulfur atom, such as in sulfonyl chlorides, has been a subject of detailed investigation. Generally, these reactions are observed to proceed with inversion of configuration at the sulfur center, consistent with an SN2-type mechanism. mdpi.com However, the stereochemical outcome can be influenced by the reaction conditions and the nature of the reactants.

For example, the reaction of a sulfinyl chloride with a chiral amine has been shown to produce diastereomers, and the stereoselectivity can be influenced by factors such as the solvent and the presence of additives. acs.org While specific studies on the stereocontrol in reactions of this compound with chiral nucleophiles are not extensively documented, the principles established for other sulfonyl chlorides would be expected to apply.

Regiochemical Control:

Regioselectivity becomes a critical consideration when this compound reacts with polyfunctional nucleophiles containing multiple reactive sites. For instance, in reactions with unsymmetrical diols or amino alcohols, the sulfonyl chloride can potentially react with either of the nucleophilic groups. The regiochemical outcome is often dictated by a combination of steric and electronic factors.

In the case of diols, the relative reactivity of the hydroxyl groups (e.g., primary vs. secondary) will determine the site of sulfonylation. Generally, primary alcohols are more reactive than secondary alcohols due to lesser steric hindrance. rsc.orgnih.gov Similarly, in reactions with molecules containing both an amino and a hydroxyl group, the more nucleophilic amine group is typically expected to react preferentially.

The following table summarizes the expected regiochemical outcomes in the reaction of this compound with various polyfunctional nucleophiles based on general principles of reactivity.

| Nucleophile Type | Reactive Sites | Expected Major Product | Rationale |

| Unsymmetrical Diol (e.g., 1,2-Propanediol) | Primary -OH, Secondary -OH | Sulfonylation at the primary -OH | Less steric hindrance at the primary position. nih.gov |

| Amino Alcohol (e.g., Ethanolamine) | -NH₂, -OH | Sulfonylation at the -NH₂ group | Higher nucleophilicity of the amine compared to the alcohol. |

| Unsymmetrical Diamine | Primary -NH₂, Secondary -NH₂ | Sulfonylation at the primary -NH₂ | Less steric hindrance and generally higher accessibility of the primary amine. |

It is important to note that while these general principles provide a predictive framework, the actual regioselectivity can be influenced by specific reaction conditions such as the choice of solvent, temperature, and the presence of catalysts or bases. rsc.orgnih.gov

Derivatization and Functionalization Strategies Employing 1 Benzothiophene 3 Sulfonyl Chloride

Synthesis of Sulfonamides

The reaction of 1-benzothiophene-3-sulfonyl chloride with primary or secondary amines is a cornerstone of its application, yielding structurally diverse sulfonamides. sigmaaldrich.com This transformation is valued for its efficiency and the stability of the resulting sulfonamide linkage. researchgate.net Sulfonamides are a prominent class of compounds in drug discovery, known for a wide array of biological activities. researchgate.netekb.eg

The synthesis of sulfonamides from this compound is typically achieved through a nucleophilic acyl substitution-type reaction with an amine. The reaction generally proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This step results in the displacement of the chloride ion, which is an excellent leaving group. youtube.com

These amination reactions are almost invariably conducted in the presence of a base. researchgate.netcbijournal.com The role of the base, commonly a tertiary amine like triethylamine (B128534) or pyridine (B92270), is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. cbijournal.comnih.gov The removal of HCl from the reaction medium is crucial as it prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction. ekb.eg The general scheme for this reaction is presented below.

General Reaction Scheme: this compound + R¹R²NH (Amine) --(Base)--> 1-Benzothiophene-3-sulfonyl-NR¹R² (Sulfonamide) + Base·HCl

The reaction conditions are typically mild, often carried out at temperatures ranging from 0 °C to room temperature in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). ekb.egnih.gov

The amination of this compound is compatible with a broad spectrum of amine substrates. This versatility allows for the synthesis of a large library of sulfonamide derivatives for various applications. Both primary and secondary amines readily participate in the reaction. ucl.ac.uk The scope includes aliphatic, aromatic, and heterocyclic amines, each yielding the corresponding N-substituted sulfonamide. ekb.egnih.gov Sterically hindered amines have also been shown to react effectively with sulfonyl chlorides to give excellent yields of the desired sulfonamide products. nih.gov

Table 1: Scope of Amine Substrates for Sulfonamide Synthesis

| Amine Class | Substrate Type | Example Structure |

|---|---|---|

| Primary Amines | Aliphatic | Cyclohexylamine |

| Aromatic | Aniline | |

| Heterocyclic | 2-Aminopyridine | |

| Secondary Amines | Aliphatic | Diethylamine |

| Aromatic | N-Methylaniline | |

| Heterocyclic | Piperidine |

Formation of Sulfonate Esters

In addition to amines, this compound reacts with alcohols to form sulfonate esters. This reaction is a common method for "activating" an alcohol, as the resulting sulfonate group (e.g., besylate, a benzene-based analogue) is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. youtube.com This is a significant advantage over the direct use of alcohols, where the hydroxyl group (-OH) is a poor leaving group. youtube.com

The mechanism is analogous to sulfonamide formation, involving the nucleophilic attack of the alcohol's oxygen on the sulfonyl chloride's sulfur atom. youtube.com A non-nucleophilic base, typically pyridine, is used both as a solvent and to sequester the HCl byproduct. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. youtube.com

General Reaction Scheme: this compound + R-OH (Alcohol) --(Pyridine)--> 1-Benzothiophene-3-sulfonate-OR (Sulfonate Ester) + Pyridine·HCl

Construction of Heterocyclic Systems

The 1-benzothiophene-3-sulfonyl group can be instrumental in the synthesis of more complex heterocyclic structures. It can serve as a precursor to other functionalities or participate in cyclization reactions to build fused or appended ring systems.

This compound is a key starting material for the synthesis of 1-(1-benzothiophene-3-sulfonyl)-1,2,3-triazoles. The synthesis is not direct but proceeds via an intermediate, 1-benzothiophene-3-sulfonyl azide (B81097). This azide is typically prepared by reacting the sulfonyl chloride with sodium azide.

The subsequent and key step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. nih.gov In this reaction, the sulfonyl azide undergoes a [3+2] cycloaddition with a terminal alkyne to regioselectively yield the 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov This method is highly efficient and compatible with a wide range of functional groups on the alkyne partner, allowing for the creation of diverse triazole derivatives. nih.govresearchgate.net

Reaction Pathway:

this compound + NaN₃ → 1-Benzothiophene-3-sulfonyl azide + NaCl

1-Benzothiophene-3-sulfonyl azide + R-C≡CH (Alkyne) --(Cu(I) catalyst)--> 1-(1-Benzothiophene-3-sulfonyl)-4-R-1,2,3-triazole

The this compound moiety can be leveraged in the construction of benzothiazoles and other benzothiophene-fused systems, although often through multi-step sequences. Benzothiazole (B30560) synthesis frequently involves the condensation of 2-aminothiophenol (B119425) with various functional groups like aldehydes, carboxylic acids, or acyl chlorides. nih.govekb.egnih.gov While direct cyclization involving the sulfonyl chloride is not the common route, it can be used to synthesize precursors for such cyclizations.

For example, the benzothiophene (B83047) unit can be functionalized and then elaborated into a fused ring. One general strategy for forming benzothiophene-fused systems involves the cyclization of appropriately substituted precursors. rsc.orgresearchgate.net For instance, reactions that form a new ring fused to the benzothiophene core often rely on intramolecular cyclization strategies where functional groups are placed on the benzene (B151609) or thiophene (B33073) ring of the benzothiophene scaffold. organic-chemistry.org The sulfonyl group at the 3-position can influence the reactivity of the thiophene ring or be chemically transformed into a group that actively participates in a ring-forming reaction. For instance, the cyclization of certain arylthiovinyl sulfonic esters is a known route to producing benzothiophenes, suggesting that sulfonate esters derived from this compound could potentially be intermediates in more complex syntheses. acs.org

Other Sulfur-Containing Heterocycles

The synthesis of more complex sulfur-containing heterocyclic systems is a significant area of medicinal and materials chemistry. While direct reactions employing this compound to form new, fused sulfur-containing rings are not extensively detailed in current literature, the benzothiophene scaffold itself is a key building block for such structures. The sulfonyl chloride group can be converted into other functional groups that are more amenable to cyclization reactions.

General strategies for the synthesis of sulfur-containing heterocycles often involve intramolecular cyclization or ring expansion reactions. nih.gov For instance, derivatives of benzothiophene can be used as precursors for the synthesis of thieno[3,2-b]thiophenes and other related structures. These methods typically involve palladium-catalyzed C-S coupling reactions. documentsdelivered.com The functionalization of the benzothiophene core, often achieved through cross-coupling reactions, provides the necessary precursors for subsequent cyclization to form additional sulfur-containing rings.

One established method involves the electrophilic cyclization of a precursor containing both a thiophene and a benzothiophene moiety. For example, the Sonogashira cross-coupling reaction of 2-bromo-5-(4-methoxyphenyl)thiophene (B186758) with 1-ethynyl-2-(methylsulfanyl)benzene (B1330635) yields a diarylacetylene derivative. researchgate.net This intermediate can then undergo electrophilic cyclization using iodine to form a 3-iodo-2-(thienyl)-1-benzothiophene, which serves as a platform for further diversification. researchgate.net While this does not directly use this compound, it illustrates the type of transformations that can lead to more complex sulfur heterocycles starting from a benzothiophene base.

Cross-Coupling Reactions and Diversification of the Benzothiophene Core

The benzothiophene ring is a privileged structure in medicinal chemistry and materials science. rsc.orgrsc.orgnih.gov Cross-coupling reactions are powerful tools for the functionalization and diversification of this core, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures. nih.gov Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are prominently used to form new carbon-carbon bonds on the benzothiophene scaffold. rsc.orgwikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with a halide or triflate. While the direct use of sulfonyl chlorides in Suzuki-Miyaura couplings is possible, it is more common to use halo-substituted benzothiophenes. researchgate.netacs.org For example, benzothiophene-based palladacycles have been shown to be active catalysts for the Suzuki coupling of deactivated aryl chlorides, facilitating the synthesis of sterically hindered biaryls. rsc.orgnih.gov This methodology allows for the formation of C-C bonds, attaching various aryl or heteroaryl groups to the benzothiophene core.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.org This method has been successfully applied to functionalize benzothiophenes. For instance, a palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes provides an efficient route to functionalized benzothiophenes. documentsdelivered.comnih.gov Similarly, oxidative Heck reactions have been developed for the C2-selective olefination of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates, yielding alkenylated products. acs.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgwikipedia.org It is a valuable method for introducing alkynyl moieties onto the benzothiophene ring system. A palladium(II)-catalyzed Sonogashira type cross-coupling between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed for the synthesis of 2-substituted benzo[b]thiophenes. rsc.orgscispace.com Furthermore, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene, synthesized via electrophilic cyclization, can undergo subsequent Sonogashira coupling reactions with various terminal alkynes to produce a range of 3-alkynyl-substituted benzothiophenes. ias.ac.in

The table below summarizes key cross-coupling reactions used for the diversification of the benzothiophene core.

| Reaction Type | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |

| Suzuki-Miyaura | Aryl Chloride, Thiophene Boronic Acid | Pd(OAc)₂ / SPhos | C(aryl)-C(thiophene) | acs.org |

| Heck | 3-Chlorobenzo[b]thiophene-2-carboxylic acid, Styrene | Pd(OAc)₂ | C(benzo[b]thiophene)-C(alkene) | nih.gov |

| Sonogashira | 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene, Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C(benzo[b]thiophene)-C(alkyne) | ias.ac.in |

| β-Arylation | Benzo[b]thiophene, Iodoarene | Pd(OAc)₂ / Ligand | C(benzo[b]thiophene)-C(aryl) | acs.org |

These reactions underscore the versatility of the benzothiophene scaffold, enabling the synthesis of a diverse library of compounds for various applications.

Derivatization as an Analytical Enhancement Strategy

In analytical chemistry, particularly in chromatography, derivatization is a crucial strategy to enhance the detectability and improve the chromatographic properties of analytes. scienceopen.com Compounds that lack a suitable chromophore for UV detection or are not easily ionizable for mass spectrometry can be chemically modified with a reagent that imparts these desirable properties. nih.gov Sulfonyl chlorides are a well-established class of derivatizing agents, reacting with nucleophilic functional groups such as primary and secondary amines and phenols. nih.gov

This compound is structurally suited to act as a derivatization reagent. The sulfonyl chloride group is highly electrophilic and will readily react with primary and secondary amines to form stable sulfonamides. The key advantage of using this specific reagent lies in the inherent properties of the benzothiophene moiety. The benzothiophene ring system is an excellent chromophore, meaning it strongly absorbs ultraviolet (UV) light.

When an analyte, such as a biogenic amine with poor UV absorption, is derivatized with this compound, the resulting sulfonamide conjugate incorporates the strongly UV-absorbing benzothiophene core. scienceopen.com This allows for highly sensitive detection of the analyte using High-Performance Liquid Chromatography with a UV detector (HPLC-UV). This strategy is analogous to the use of other common sulfonyl chloride derivatizing agents like dansyl chloride. nih.gov

The derivatization reaction typically proceeds under mild, slightly alkaline conditions to facilitate the nucleophilic attack of the amine on the sulfonyl chloride. The stability of the resulting sulfonamide bond is another advantage, ensuring that the derivative remains intact throughout the chromatographic separation process.

The table below compares this compound with other common derivatization reagents used for amines.

| Derivatizing Reagent | Target Functional Group(s) | Detection Method | Key Advantage |

| This compound | Primary/Secondary Amines, Phenols | HPLC-UV, LC-MS | Introduces a strong benzothiophene chromophore for UV detection. |

| Dansyl Chloride | Primary/Secondary Amines, Phenols | HPLC-Fluorescence, LC-MS | Forms highly fluorescent derivatives. nih.gov |

| Dabsyl Chloride | Primary/Secondary Amines | HPLC-Visible | Forms colored derivatives detectable in the visible range. scienceopen.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | HPLC-Fluorescence | Reacts rapidly to form fluorescent derivatives. scienceopen.comresearchgate.net |

| Benzoyl Chloride | Primary/Secondary Amines, Phenols | HPLC-UV, LC-MS | Forms stable derivatives for robust analysis. nih.govnih.gov |

By employing this compound as a derivatizing agent, analysts can significantly enhance the sensitivity and selectivity of methods for quantifying a wide range of biologically and environmentally important compounds that would otherwise be difficult to detect.

Advanced Applications of 1 Benzothiophene 3 Sulfonyl Chloride in Organic Synthesis

Building Block in Complex Molecule Synthesis

1-Benzothiophene-3-sulfonyl chloride is a pivotal precursor for incorporating the benzothiophene (B83047) sulfonyl moiety into larger, often biologically active, molecules. The benzothiophene scaffold is present in several medicinal drugs, including raloxifene (B1678788) and sertaconazole, highlighting its importance in pharmaceutical chemistry. metu.edu.tr Sulfonyl chlorides are frequently selected as building blocks because they react readily with nucleophiles like heterocyclic amines to generate complex sulfonamides, which are a common feature in drug candidates. acs.org

Research has focused on leveraging this reactivity to construct novel compounds with potential therapeutic applications. For instance, the synthesis of 3-(arylsulfonyl)benzothiophenes has been achieved through innovative methods, demonstrating the role of the sulfonyl group in forming stable, functionalized heterocyclic systems. scielo.org.mx These synthesis strategies underscore the compound's value in generating libraries of complex derivatives for biological screening. The reactivity of the sulfonyl chloride group allows for its conjugation with various molecular fragments, leading to the creation of compounds with potential anticancer and antimicrobial properties. metu.edu.trnih.gov

Table 1: Examples of Complex Molecules Derived from Benzothiophene Precursors

| Molecule Class | Synthetic Utility of Benzothiophene Core | Potential Applications |

|---|---|---|

| Benzothiophene Acrylonitriles | Serves as a key scaffold for derivatization. | Anticancer agents. metu.edu.tr |

| 3-(Arylsulfonyl)benzothiophenes | The sulfonyl group acts as a linker and modulator of electronic properties. | Intermediates in medicinal chemistry. scielo.org.mx |

| Substituted Benzothiophenes | The core structure is functionalized to interact with biological targets. | Analgesic, anti-inflammatory, antioxidant, anti-HIV. metu.edu.tr |

Chiral Auxiliary or Reagent Development

While this compound is an achiral molecule, it serves as a valuable starting material for the development of chiral reagents and auxiliaries. In asymmetric synthesis, chiral sulfur-containing compounds, such as sulfinamides and thiazolidinethiones, are widely used to control the stereochemical outcome of reactions. scielo.org.mxnih.gov These auxiliaries temporarily attach to a substrate, direct a subsequent chemical transformation to favor the formation of one enantiomer, and are then cleaved for reuse. nih.gov

The primary route to leveraging this compound in this context is through its reaction with enantiomerically pure amines or alcohols. This reaction produces chiral sulfonamides or sulfonate esters. These new, chiral molecules can then be explored for their efficacy as auxiliaries or as chiral reagents in stereoselective transformations. For example, chiral arylsulfinylamides have been successfully employed as "all-in-one" reagents for the asymmetric aminoarylation of alkenes, where the sulfinyl group acts as a traceless chiral auxiliary. chemicalbook.com A similar principle can be envisioned for chiral sulfonamides derived from this compound.

The development of such reagents is a topic of ongoing interest, as chiral sulfur compounds are increasingly recognized as important pharmacophores and versatile tools in asymmetric synthesis. scielo.org.mxsigmaaldrich.com The synthesis of sulfinamides from sulfonyl chlorides via in situ reduction with phosphine (B1218219) is a known transformation, providing a direct pathway from achiral sulfonyl chlorides to valuable chiral compounds. scielo.org.mx

Table 2: Potential Pathway for Chiral Reagent Development

| Step | Reactants | Product | Potential Application of Product |

|---|---|---|---|

| 1 | This compound + Chiral Amine | Chiral Benzothiophene Sulfonamide | Chiral ligand, catalyst, or auxiliary in asymmetric synthesis. |

| 2 | This compound + Chiral Alcohol | Chiral Benzothiophene Sulfonate Ester | Precursor for further stereoselective transformations. |

Role in Cascade and Multicomponent Reactions

A notable example is the one-pot, three-component synthesis of 3-(arylsulfonyl)benzothiophenes from 2-alkynylthioanisoles, aryl diazonium salts, and a sulfur dioxide source. scielo.org.mx This reaction proceeds through an intramolecular radical cyclization and does not require a catalyst. Such methodologies provide rapid access to a class of compounds where the 3-sulfonyl group, originating from a precursor like this compound or assembled in situ, is integral to the final structure.

Furthermore, photoinduced, photocatalyst-free cascade cyclizations have been developed for the synthesis of functionalized benzothiophenes. These reactions often involve radical intermediates and allow for the formation of multiple bonds in a single, light-driven step. While these examples may use sulfinates rather than sulfonyl chlorides directly, they illustrate the compatibility of the benzothiophene sulfonyl framework with modern cascade reaction design, a field where this compound remains a key reagent for accessing related sulfonamide and sulfonate ester substrates.

Table 3: Advanced Synthesis of Benzothiophene Derivatives

| Reaction Type | Key Features | Resulting Structure | Reference |

|---|---|---|---|

| Three-Component Reaction | One-pot, catalyst-free, intramolecular radical cyclization. | 3-(Arylsulfonyl)benzothiophenes | scielo.org.mx |

| Photoinduced Cascade | Photocatalyst-free, uses sodium sulfinates, proceeds via radical cascade. | Functionalized Benzothiophenes and Thioflavones |

Protecting Group Chemistry (General Sulfonyl Chlorides)

In organic synthesis, a protecting group is used to temporarily mask a reactive functional group, preventing it from interfering with a desired chemical transformation elsewhere in the molecule. Sulfonyl chlorides are widely used for the protection of amines. The reaction of a primary or secondary amine with a sulfonyl chloride, such as this compound, in the presence of a base yields a sulfonamide.

This transformation is highly effective for several reasons:

Stability : Sulfonamides are exceptionally stable to a wide range of reaction conditions, including both acidic and basic environments. sigmaaldrich.com

Reduced Reactivity : The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen. chemicalbook.comsigmaaldrich.com This "tames" the reactivity of the amine, allowing other reactions to be performed on the molecule without interference. chemicalbook.com

Acidity of N-H Proton : In primary sulfonamides, the proton on the nitrogen becomes sufficiently acidic to be removed by a base. This allows for subsequent alkylation reactions at the nitrogen center, a strategy used in the Fukuyama amine synthesis. sigmaaldrich.com

While the stability of the sulfonamide group is a major advantage, it can also make deprotection challenging, often requiring harsh conditions such as dissolving metal reduction (e.g., lithium in liquid ammonia) or strong acid with heat. chemicalbook.com However, for certain specialized sulfonyl groups like the 2-nosyl (Ns) group, milder deprotection methods using nucleophiles like thiolates are available. sigmaaldrich.com The 1-benzothiophene-3-sulfonyl group would be expected to form a highly stable sulfonamide, making it an effective, albeit robust, protecting group for amines.

Table 4: Common Sulfonyl Groups in Protecting Group Chemistry

| Abbreviation | Full Name | Typical Deprotection Conditions | Key Features |

|---|---|---|---|

| Ts | p-Toluenesulfonyl | Strong acid (HBr, H₂SO₄), Na/NH₃ | Very common, highly stable. sigmaaldrich.com |

| Ms | Methanesulfonyl | Mg/MeOH, strong acid | Smaller, less sterically demanding. sigmaaldrich.com |

| Ns | 2-Nitrobenzenesulfonyl | Thiolates (e.g., thiophenol + base) | Removable under mild, nucleophilic conditions. sigmaaldrich.com |

| SES | 2-(Trimethylsilyl)ethanesulfonyl | Fluoride sources (e.g., TBAF, CsF) | Removable under mild, fluoride-induced elimination. |

Computational and Theoretical Studies on 1 Benzothiophene 3 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. Methods like Density Functional Theory (DFT) are widely used to study the geometry, electronic structure, and reactivity of benzothiophene (B83047) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a primary tool for studying reaction mechanisms, allowing for the calculation of energies of reactants, products, and transition states.

While specific DFT studies on the reaction energetics of 1-benzothiophene-3-sulfonyl chloride are not extensively documented in dedicated publications, the principles of such analyses are well-established. For the broader class of benzothiophenes and related sulfur-containing heterocycles, DFT has been employed to understand pyrolysis mechanisms and reaction pathways. For instance, DFT calculations have been used to investigate the pyrolysis of benzothiophene, revealing that the most probable reaction is initiated by α-hydrogen migration to the β-position. researchgate.net Such studies calculate the activation energies for the formation of various intermediates, providing a detailed map of the reaction landscape. researchgate.net

In the context of reactions involving the sulfonyl chloride group, DFT would be used to model nucleophilic substitution pathways. Researchers can calculate the energy barriers for the attack of various nucleophiles on the sulfur atom, determining the feasibility and kinetics of forming new sulfonamide or sulfonate ester derivatives. These calculations would involve locating the transition state structure for each proposed step and calculating its energy relative to the reactants. This computational approach allows for the screening of potential reactants and the prediction of reaction outcomes before they are attempted in a laboratory setting.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. irjweb.com

For benzothiophene derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic system. In a study on oxidized tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (BTBT) derivatives, which share the core benzothiophene structure, DFT calculations were used to determine the frontier orbital energies. mdpi.com The oxidation of the thiophene (B33073) sulfur to a sulfonyl group significantly lowers the energies of both the HOMO and LUMO. mdpi.com This transformation turns the electron-donating thiophene group into a strong electron-accepting sulfonyl group, which alters the electronic properties and reactivity of the molecule. mdpi.com

The energy gap between the HOMO and LUMO can be used to predict the bioactivity and charge transfer interactions within a molecule. irjweb.com For sulfonyl chloride derivatives, the LUMO is expected to have significant localization on the sulfonyl group, particularly the S-Cl bond, making the sulfur atom a prime site for nucleophilic attack.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |

|---|---|---|---|

| 2,7-diBr-BTBT | -6.230 | -1.841 | 4.389 |

| 2,7-diBr-BTBTDO (Dioxide) | -6.735 | -2.822 | 3.913 |

| 2,7-diBr-BTBTTO (Tetraoxide) | -7.048 | -3.568 | 3.480 |

This table demonstrates how progressive oxidation of the sulfur atoms in a related benzothienobenzothiophene system leads to a decrease in both HOMO and LUMO energies and a reduction in the energy gap, indicating increased reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. jddtonline.info

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations are particularly valuable for understanding how a molecule like a benzothiophene derivative interacts with its environment, such as a solvent or a biological macromolecule.

In the context of drug discovery, MD simulations have been performed on benzothiophene-containing derivatives to investigate their binding stability and dynamic interactions with protein targets. tandfonline.comtandfonline.comnih.gov For example, MD simulations were used to study benzothiophene derivatives as selective estrogen receptor downregulators (SERDs). tandfonline.comtandfonline.com These studies verified the stability of the ligand-protein complex and provided insights into the dynamic interactions between the benzothiophene derivative and key amino acid residues in the receptor's binding site. tandfonline.com Similarly, MD simulations have been applied to novel benzothiophene derivatives designed as α-amylase inhibitors for antidiabetic applications. nih.gov These simulations help to confirm the binding modes predicted by molecular docking and assess the stability of the interactions over time. nih.gov

While specific MD simulations on this compound itself are not prominent, the methodology would be applicable to study its stability in different solvents or its potential interactions as a covalent inhibitor with a protein target, simulating the reaction of the sulfonyl chloride group with a nucleophilic residue like serine or cysteine.

Prediction of Reactivity and Selectivity

Computational chemistry provides a powerful framework for predicting the reactivity and selectivity of molecules. The electronic and structural information derived from quantum chemical calculations, particularly FMO theory and electrostatic potential maps, is central to these predictions. irjweb.comnih.gov

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The LUMO is largely centered on the sulfur atom, indicating that this is the most favorable site for nucleophilic attack. Computational models can be used to compare the activation energies for reactions with different nucleophiles, thereby predicting reactivity trends.

Selectivity in reactions involving benzothiophene derivatives can also be predicted. For electrophilic aromatic substitution on the benzothiophene ring, the sites most susceptible to attack can be identified by calculating the distribution of the HOMO and the partial atomic charges. The carbon atoms with the highest HOMO coefficient or the most negative charge are predicted to be the most reactive towards electrophiles. Conversely, for nucleophilic attack, electrostatic potential maps can highlight the most electron-deficient (positive) regions of the molecule. jddtonline.info

Structure-Property Relationships (excluding physical properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that correlate the chemical structure of a series of compounds with their biological activity or other properties. These models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds. researchgate.netnih.gov

Several QSAR studies have been conducted on benzothiophene derivatives to understand the structural requirements for various biological activities.

Anticancer Activity : A QSAR analysis was performed on a series of Benzo[b]thienyl hydroxamic acids, which act as histone deacetylase (HDAC) inhibitors. The study revealed that parameters related to steric and electrostatic interactions, as well as specific electro-topological descriptors, were crucial for their anticancer activity. researchgate.net The resulting QSAR model could be used to design more potent anticancer agents within this chemical class. researchgate.net

Antimalarial Activity : 2D and 3D-QSAR studies were conducted on benzothiophene derivatives that inhibit the N-myristoyltransferase (NMT) enzyme of Plasmodium falciparum, a key target for antimalarial drugs. nih.gov The models identified that polar interactions, such as electrostatic and hydrogen-bonding properties, were the most significant features affecting the inhibitory activity and selectivity against the parasite enzyme over the human equivalent. nih.gov

Selective Estrogen Receptor Downregulators (SERDs) : 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were used to explore the relationship between the structure of benzothiophene-containing compounds and their antagonistic and degradation activities against the estrogen receptor α. tandfonline.com The resulting contour maps highlighted the essential structural features required for these activities, guiding the design of novel SERDs for breast cancer treatment. tandfonline.com

These studies demonstrate how computational models can establish robust relationships between the molecular structure of benzothiophene derivatives and their biological functions, accelerating the development of new therapeutic agents.

Advanced Analytical Methodologies for Structural Elucidation of 1 Benzothiophene 3 Sulfonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 1-benzothiophene-3-sulfonyl chloride derivatives in solution. One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide primary information on the chemical environment of protons and carbons, respectively. For instance, in chlorinated derivatives of benzothiophene (B83047), ¹H NMR signals can identify aromatic protons, while ¹³C NMR helps to characterize the carbon skeleton. nih.gov

For more complex derivatives, where signal overlap in 1D spectra can lead to ambiguity, two-dimensional (2D) NMR techniques are employed. ipb.ptresearchgate.net Methods like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt These advanced techniques are crucial for assigning quaternary carbons and piecing together the molecular framework, especially in novel or intricately substituted benzothiophene sulfonyl systems. ipb.ptresearchgate.net The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, providing insights into the molecule's conformation. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Benzothiophene Derivative Note: Data is illustrative and specific shifts vary with substitution patterns and solvent.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 7.24 (d) | 133.22 |

| Aromatic H | 7.41-7.49 (m) | 126.27 |

| Aromatic H | 7.80 (m) | 125.26 |

| Aromatic C | --- | 137.45 |

| Aromatic C | --- | 136.20 |

| Aromatic C | --- | 122.74 |

| Aromatic C | --- | 122.41 |

| Aromatic C | --- | 120.90 |

Data compiled from studies on chlorinated benzothiophene derivatives. nih.gov

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural insights through fragmentation analysis. thesciencein.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. nih.govbldpharm.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion (M⁺). researchgate.net The fragmentation patterns observed in the mass spectrum are particularly informative. For aryl sulfonyl chlorides, a common fragmentation pathway involves the loss of a chlorine atom from the molecular ion, followed by the expulsion of sulfur dioxide (SO₂), leading to the formation of a carbocation. researchgate.net The mass spectra of benzothiophene derivatives are often characterized by pronounced molecular ions. researchgate.netresearchgate.net Analysis of these fragmentation pathways, often aided by tandem MS (MS/MS) experiments, helps to confirm the core structure and identify the nature and position of substituents. nih.gov

Table 2: Common Fragmentation Pathways for Aryl Sulfonyl and Thiophene (B33073) Derivatives in Mass Spectrometry

| Process | Lost Fragment | Description |

|---|---|---|

| α-Cleavage | Cl• | Loss of a chlorine radical from the sulfonyl chloride group is a common initial step. researchgate.net |

| SO₂ Elimination | SO₂ | Following the loss of Cl•, the subsequent loss of sulfur dioxide is frequently observed. researchgate.net |

| C₂H₂ Loss | C₂H₂ | Fragmentation of the benzothiophene ring system can involve the loss of acetylene. researchgate.net |

| CS Loss | CS | Another characteristic fragmentation of the thiophene moiety is the loss of a carbon monosulfide unit. researchgate.net |

Fragmentation behavior is influenced by the specific structure and ionization method used. researchgate.netresearchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives. These techniques are complementary and are used to confirm the molecular structure inferred from NMR and MS data. nih.gov

The characteristic vibrational modes of the sulfonyl chloride group (SO₂Cl) are particularly diagnostic. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the FT-IR spectrum. The C-H stretching vibrations of the aromatic benzothiophene ring appear in the 3100-3000 cm⁻¹ region. iosrjournals.org FT-IR and FT-Raman spectra can also provide insights into intermolecular interactions in the solid state by observing shifts in vibrational frequencies. researchgate.netnih.gov For example, changes in the stretching frequencies of groups involved in hydrogen bonding can indicate their participation in such interactions within the crystal lattice.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Benzothiophene Sulfonyl Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 iosrjournals.org |

| S=O (Sulfonyl) | Asymmetric Stretching | ~1375 |

| S=O (Sulfonyl) | Symmetric Stretching | ~1180 |

| C-H | In-plane bending | 1300 - 1000 iosrjournals.org |

| C-H | Out-of-plane bending | 1000 - 750 iosrjournals.org |

Specific frequencies can vary based on the molecular structure and physical state. iosrjournals.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound derivatives in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. mdpi.com

Studies on related benzothiophene derivatives have shown that the benzothiophene ring system is typically planar. nih.govnih.gov X-ray analysis also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This includes the identification and characterization of intermolecular interactions such as C-H···O and N-H···O hydrogen bonds, π-π stacking, and C-H···π interactions, which govern the supramolecular architecture. nih.govnih.gov For example, in some benzothiophene sulfonamide derivatives, the thiophene ring system is observed to be nearly orthogonal to the phenyl ring attached to the sulfonyl group. nih.govnih.gov

Table 4: Illustrative Crystallographic Data for a Benzothiophene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic / Orthorhombic nih.govresearchgate.net |

| Space Group | P2₁/c / Pnma mdpi.comresearchgate.net |

| Dihedral Angle (Benzothiophene/Phenylsulfonyl) | 77.7° - 88.1° nih.govnih.gov |

| Key Intermolecular Interactions | C-H···O, N-H···O, C-H···F, C-H···π, π-π stacking nih.govnih.gov |

Data is representative of published structures for benzothiophene sulfonyl derivatives. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. Flash column chromatography is widely used for the purification of synthesized compounds from reaction mixtures, often employing solvent systems like hexanes and ethyl acetate. mdpi.comrsc.orgnih.gov The progress of the purification is typically monitored by thin-layer chromatography (TLC). nih.gov

For assessing the purity of the final product and analyzing complex mixtures, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the methods of choice. bldpharm.com When coupled with mass spectrometry (GC-MS or LC-MS), these techniques become powerful analytical tools for separating components of a mixture and identifying them based on both their retention time and mass spectral data. nih.govnih.govresearchgate.net This is particularly useful for identifying byproducts in a synthesis or analyzing metabolites of benzothiophene derivatives in environmental or biological samples. researchgate.net

Table 5: Application of Chromatographic Methods for Benzothiophene Sulfonyl Chloride Derivatives

| Technique | Application | Stationary Phase Example | Mobile Phase Example |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Hexanes/Ethyl Acetate |

| Flash Column Chromatography | Purification | Silica Gel | Hexanes/Ethyl Acetate rsc.orgnih.gov |

| Gas Chromatography (GC) | Purity Assessment, Mixture Analysis | DB-5ms (nonpolar) nih.gov | Helium (carrier gas) nih.gov |

Pharmacological and Biological Research Applications of 1 Benzothiophene 3 Sulfonyl Chloride Derivatives

Design and Synthesis of Bioactive Benzothiophene (B83047) Scaffolds

The synthesis of bioactive molecules based on the benzothiophene framework is a cornerstone of medicinal chemistry. rsc.org Researchers utilize 1-benzothiophene-3-sulfonyl chloride as a key intermediate to generate diverse libraries of compounds, primarily benzothiophene-3-sulfonamides, by reacting it with a wide array of primary and secondary amines. This approach allows for the systematic modification of the sulfonamide moiety to explore its impact on biological activity.